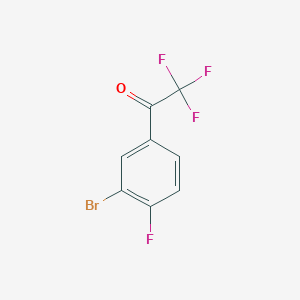

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Beschreibung

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 886369-87-5) is a halogenated trifluoroacetophenone derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 4-position on the aromatic ring, attached to a trifluoromethyl ketone group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the trifluoromethyl group, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions . Its molecular weight is 271.01 g/mol (calculated), with a purity of 100% in commercial preparations .

Eigenschaften

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVGYPOXYKGQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601574 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150698-74-1 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-4',2,2,2-tetrafluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-fluoroacetophenone, which is commercially available or can be synthesized from 3-bromo-4-fluorophenol.

Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic roles due to its ability to interact with biological targets. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates cellular uptake, making it suitable for drug development.

- Enzyme Inhibition Studies : Research has focused on how 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone interacts with specific enzymes, potentially leading to the development of new inhibitors for therapeutic applications .

Material Science

The compound's unique electronic properties make it a candidate for advanced materials research, including organic electronics and photonic devices.

- Organic Field-Effect Transistors (OFETs) : Investigations into the use of this compound in OFETs have shown promise due to its charge transport properties .

Case Study 1: Interaction with Biological Targets

A study explored the interaction of this compound with various proteins involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity through competitive inhibition mechanisms, highlighting its potential as a lead compound in drug design .

Case Study 2: Synthesis and Characterization

Research detailing the synthetic pathways of this compound has identified several methods for its production, including halogenation and subsequent reactions with trifluoroacetyl derivatives. The resulting products were characterized using NMR and mass spectrometry techniques to confirm their structures .

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Position and Electronic Effects: The 3-bromo-4-fluoro substitution in the target compound creates steric hindrance and electron withdrawal, favoring electrophilic substitution at the para position. In contrast, 1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone (2-Br, 4-F) exhibits altered reactivity due to proximity of Br and F, as evidenced by its synthesis via nitroxide-catalyzed oxidation (89% yield) . The absence of a fluorine atom in 1-(4-bromophenyl)-2,2,2-trifluoroethanone reduces steric constraints, enabling efficient bioreduction by alcohol dehydrogenases (ADHs) to chiral alcohols .

Functional Group Variations: Hydroxyl groups in 1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone enable hydrogen bonding, lowering its melting point (81°C) compared to non-hydroxylated analogs . The trifluoromethyl group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone enhances lipophilicity, making it suitable for agrochemical applications (e.g., Afoxolaner) .

Biologische Aktivität

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula CHBrFO. It is a derivative of acetophenone, characterized by a bromine and a fluorine substituent on the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

| Property | Value |

|---|---|

| Molecular Weight | 271.006 g/mol |

| Density | 1.717 g/cm³ |

| Boiling Point | 245.3 °C |

| Flash Point | 102.2 °C |

| LogP | 3.333 |

The presence of the trifluoromethyl group enhances its lipophilicity, allowing better penetration through biological membranes, which is crucial for its biological activity .

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, including cholinesterases, which play critical roles in neurotransmission. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially affecting cognitive functions and other physiological processes .

- Receptor Binding : It is also studied for its ability to bind to various receptors, modulating their activity and influencing biochemical pathways related to inflammation and microbial growth.

Anti-inflammatory and Antimicrobial Activities

Recent studies have highlighted the compound's potential therapeutic properties:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit significant anti-inflammatory effects. For instance, studies on related brominated compounds have shown promising results in reducing inflammation markers in vitro.

- Antimicrobial Properties : The antimicrobial activity of halogenated compounds is well-documented. Preliminary findings suggest that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.

Case Studies

- Cholinesterase Inhibition Study : A study evaluated the inhibitory effects of various halogenated compounds on cholinesterase enzymes. The results indicated that compounds with bromine and fluorine substitutions showed enhanced inhibitory activity compared to their non-halogenated counterparts. This suggests that this compound could be effective in modulating cholinesterase activity in vivo .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), similar compounds demonstrated a reduction in pro-inflammatory cytokines. This opens avenues for studying the anti-inflammatory potential of this compound in clinical settings .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-bromo-4-fluoroacetophenone | 150698-74-1 | Features trifluoromethyl group |

| 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone | 1190130-82-5 | Contains hydroxyl group instead of fluorine |

| 3-bromo-4-fluorophenol | N/A | Lacks trifluoromethyl group; simpler structure |

The unique combination of bromine and fluorine atoms along with the trifluoromethyl moiety in this compound sets it apart from others in terms of reactivity and biological activity .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound is typically synthesized via halogenation or oxidation of precursor alcohols. For example, α-trifluoromethyl secondary alcohols can be oxidized using nitroxide catalysts (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of [bis(acetoxy)iodo]benzene (BAIB) under mild conditions. This method yields high purity ketones (89% yield) with minimal side reactions . Alternative routes involve Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids in 1,4-dioxane/water mixtures at elevated temperatures (100°C) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, NMR analysis reveals aromatic proton splitting patterns (e.g., δ = 7.78 ppm as a doublet of doublets for bromo-fluorophenyl protons) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal packing and electronic effects of the bromo-fluoro substituents . Surface-Enhanced Raman Spectroscopy (SERS) with probes like 4-mercaptobenzoic acid (MBA) can detect environmental interactions, such as pH-dependent binding .

Q. What are the primary biochemical applications of this compound?

- Methodological Answer : The bromo-fluoro-trifluoroethanone scaffold is used as a transition-state analogue in enzyme inhibition studies. For example, similar compounds exhibit slow-binding inhibition of acetylcholinesterase, validated via kinetic assays (e.g., Ellman’s method) and molecular docking . Fluorinated ketones also serve as precursors for fluorinated alcohols in drug discovery, such as Odanacatib precursors synthesized via alcohol dehydrogenase (ADH)-catalyzed reductions .

Advanced Research Questions

Q. How can computational methods (e.g., QM/MM) elucidate its interactions with biological targets?

- Methodological Answer : Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid simulations are employed to model enzyme-ligand interactions. For instance, the trifluoroethyl group’s electron-withdrawing effects are analyzed at the QM level (B3LYP/6-31G* basis set), while the protein environment is modeled with MM force fields (e.g., CHARMM). This approach reveals transition-state stabilization in acetylcholinesterase inhibition . Molecular Dynamics (MD) simulations (e.g., NAMD or GROMACS) further assess binding stability over microsecond timescales .

Q. What strategies optimize enantioselective bioreduction of this ketone using alcohol dehydrogenases (ADHs)?

- Methodological Answer : ADH screening (e.g., ADH-A, Ras-ADH, evo-1.1.200) under varied conditions (pH, co-solvents) achieves enantiopure alcohols. For example, evo-1.1.200 with anti-Prelog selectivity yields (S)-alcohols (>95% ee) in 20 mM substrate concentrations with 10% 1,4-dioxane as a co-solvent . Reaction monitoring via gas chromatography (GC) or chiral HPLC ensures kinetic resolution. Substrate engineering (e.g., para-bromo substituents) enhances ADH compatibility by reducing steric hindrance .

Q. How does bromo-fluoro substitution influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of bromo-fluoro groups activate the aryl ring for palladium-catalyzed couplings. In Suzuki reactions, the bromine atom acts as a superior leaving group compared to chlorine, enabling efficient cross-coupling with boronic acids. Kinetic studies show that para-substituted derivatives exhibit faster coupling rates (TOF > 50 h⁻¹) due to reduced steric bulk . Comparative analysis with dichloro or trifluoromethyl analogues (via Hammett plots) quantifies electronic effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.